

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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Compound of Interest

Compound Name: 2,5-Dihydro-2,2,4-trimethylthiazole

Cat. No.: B098248

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This guide provides a comprehensive overview of 2,2,4-trimethyl-3-thiazoline, a volatile heterocyclic compound notable for its role as a predator odor mimic. The information is curated for researchers, scientists, and professionals in drug development who are interested in its chemical properties, synthesis, and significant biological effects, particularly in the study of innate fear and anxiety.

Core Identifiers and Chemical Properties

2,2,4-Trimethyl-3-thiazoline is a sulfur- and nitrogen-containing heterocyclic organic molecule. For precise identification and characterization, a variety of identifiers are used across chemical databases and regulatory bodies.

Identifier Type	Value
CAS Number	15679-23-9
PubChem CID	85055
Molecular Formula	C6H11NS
Molecular Weight	129.22 g/mol
IUPAC Name	2,2,4-trimethyl-2,5-dihydro-1,3-thiazole
InChI Key	MWCRBRYMIOQZAQ-UHFFFAOYSA-N
SMILES	<chem>CC1=NC(SC1)(C)C</chem>
European Community (EC) Number	239-761-0
FDA UNII	7DEN7LL3QR

Synonyms:

- **2,5-Dihydro-2,2,4-trimethylthiazole**
- 3-Thiazoline, 2,2,4-trimethyl-
- TMT (Note: TMT is also commonly used to refer to the isomer 2,4,5-trimethyl-3-thiazoline, a component of fox feces used in fear-inducing studies. It is crucial to verify the specific isomer based on the CAS number).

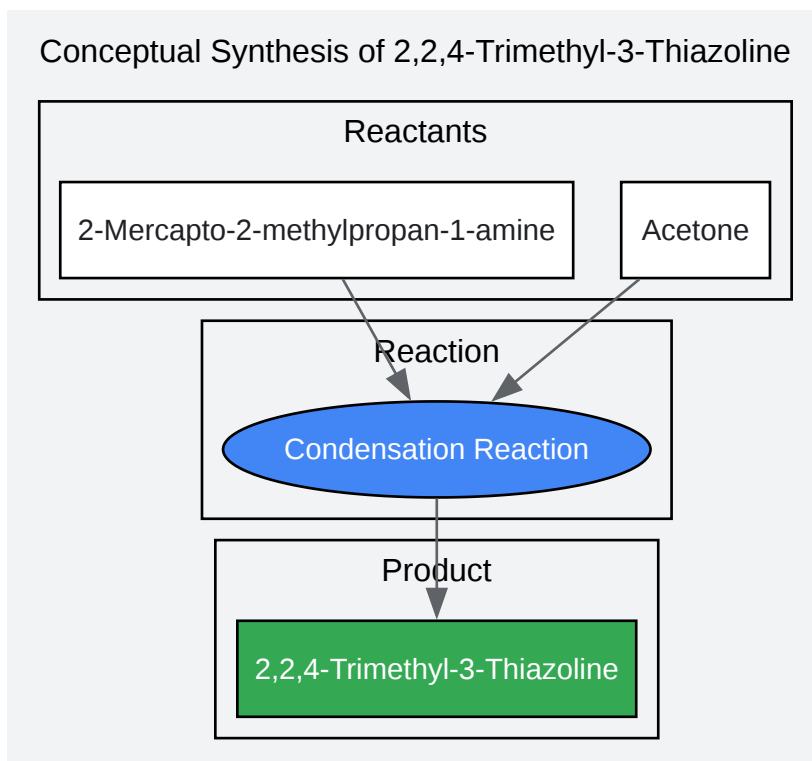
Physical and Chemical Properties:

Property	Value
Appearance	Light yellow liquid
XLogP3	1.1
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	0
Exact Mass	129.06122053 Da
Monoisotopic Mass	129.06122053 Da

Synthesis and Analytical Methodologies

While a specific, detailed, step-by-step synthesis protocol for 2,2,4-trimethyl-3-thiazoline is not readily available in the reviewed literature, general synthetic routes for thiazolines are well-established. A plausible method for the synthesis of 2,2,4-trimethyl-3-thiazoline would involve the condensation reaction of 2-mercapto-2-methylpropan-1-amine with acetone. This reaction is a variation of the well-known Asinger reaction or Hantzsch thiazole synthesis.

Conceptual Synthesis Workflow:



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Caption: Conceptual workflow for the synthesis of 2,2,4-trimethyl-3-thiazoline.

Analytical Protocols:

The identification and quantification of 2,2,4-trimethyl-3-thiazoline in various matrices are typically performed using chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for the analysis of volatile compounds like 2,2,4-trimethyl-3-thiazoline.

- **Sample Preparation:** For biological samples like feces, headspace solid-phase microextraction (HS-SPME) is often employed to extract volatile components.
- **GC Column:** A non-polar capillary column, such as one with a BPX-5 stationary phase, is suitable.
- **Carrier Gas:** Helium is commonly used.

- **Oven Temperature Program:** A typical program might start at 50°C, ramp to 150°C at 5°C/min, and then to 300°C at 15°C/min.
- **Mass Spectrometry:** Electron impact (EI) ionization at 70 eV is standard. Monitoring for characteristic mass-to-charge ratios (m/z) such as 129 (molecular ion) and other fragments allows for specific detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for the structural elucidation of synthesized thiazoline derivatives.

- **Solvent:** Deuterated solvents such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$) are used.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as a reference (0 ppm).
- **Analysis:** The chemical shifts, coupling constants, and integration of proton and carbon signals provide detailed information about the molecular structure, confirming the positions of the methyl groups and the thiazoline ring.

Biological Activity and Applications in Research

2,2,4-Trimethyl-3-thiazoline is a key component of predator odors, particularly from foxes, and is widely used in neuroscience research as a potent, ethologically relevant stimulus to induce innate fear and stress responses in rodents.

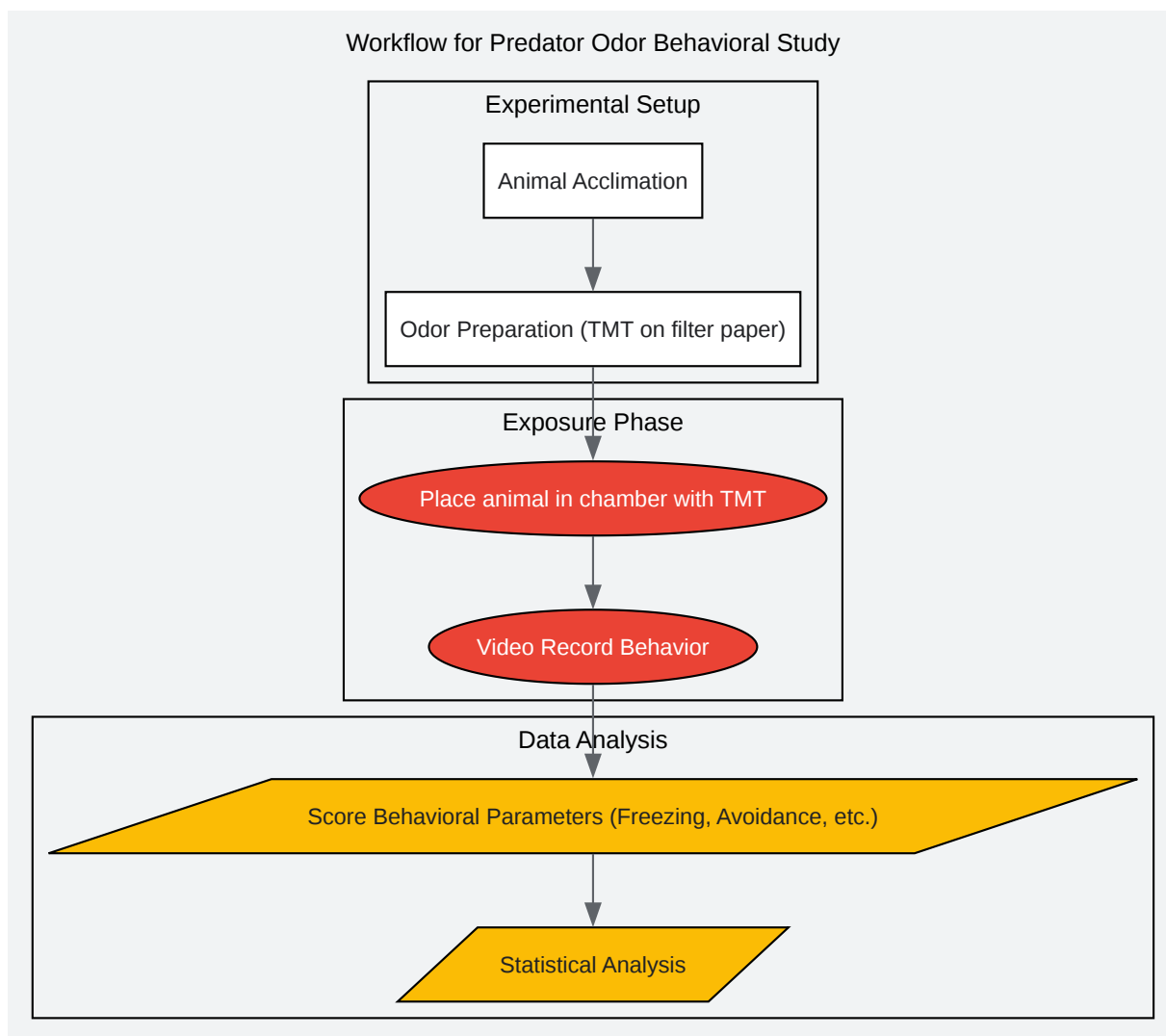
Experimental Protocol for Predator Odor Exposure in Rodents:

This protocol outlines a general procedure for assessing fear-related behaviors in rats or mice upon exposure to 2,2,4-trimethyl-3-thiazoline.

- **Acclimation:** Animals are habituated to the testing room and apparatus for several days prior to the experiment to reduce novelty-induced stress.
- **Apparatus:** A clean, transparent Plexiglas chamber with bedding material is typically used.
- **Odor Presentation:** A small amount of 2,2,4-trimethyl-3-thiazoline (e.g., 10 μL) is pipetted onto a filter paper or a similar absorbent material. This is often placed in a small, perforated container within the chamber to prevent direct contact with the animal.

- Exposure: The animal is placed in the chamber, and its behavior is recorded for a set period (e.g., 10-20 minutes).
- Behavioral Analysis: Recorded behaviors are scored by trained observers or using automated video-tracking software. Key fear and anxiety-related behaviors include:
 - Freezing: Complete immobility except for respiratory movements.
 - Avoidance: Increased time spent in areas of the chamber furthest from the odor source.
 - Risk Assessment: Behaviors such as stretched attention postures.
 - Defensive Burying: Displacing bedding material to cover the odor source.

Experimental Workflow for Predator Odor Behavioral Study:



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Caption: General workflow for a behavioral experiment using TMT as a predator odor.

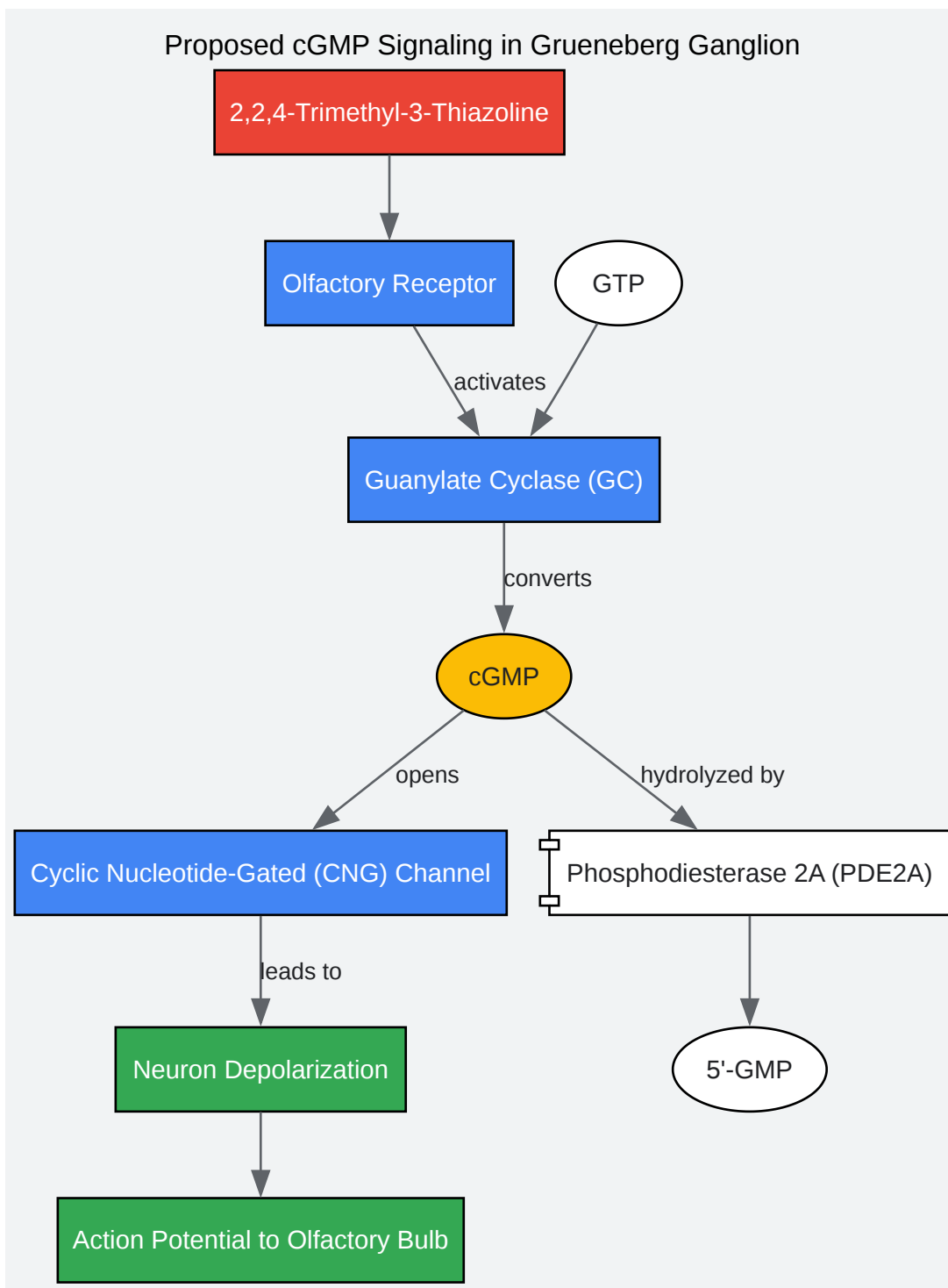
Neuronal Signaling Pathways

The detection of 2,2,4-trimethyl-3-thiazoline and the subsequent induction of a fear response involve a complex neural circuitry, beginning with the olfactory system.

Peripheral Detection: The Grueneberg Ganglion

The Grueneberg ganglion, a specialized olfactory subsystem located in the anterior nasal cavity, is implicated in the detection of predator odors like TMT. Neurons in this ganglion employ a cGMP (cyclic guanosine monophosphate) signaling pathway.

Proposed cGMP Signaling Pathway in Grueneberg Ganglion Neurons:



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Caption: A simplified diagram of the proposed cGMP signaling cascade in Grueneberg ganglion neurons upon TMT detection.

Central Neural Circuits:

The signal from the olfactory bulb is relayed to higher brain regions, activating a network involved in processing fear and stress. Key areas include:

- Bed Nucleus of the Stria Terminalis (BNST): A critical hub for processing sustained threats and anxiety.
- Amygdala: Plays a central role in fear conditioning and emotional processing.
- Hypothalamus: Involved in the hormonal stress response (e.g., activation of the HPA axis).

The neurotransmitter systems implicated in the response to TMT include glutamatergic and corticotropin-releasing factor (CRF) signaling, which are crucial for the expression of fear and anxiety-like behaviors.

This technical guide provides a foundational understanding of 2,2,4-trimethyl-3-thiazoline for its application in research and development. The detailed information on its properties, experimental use, and the underlying biological pathways is intended to facilitate further scientific inquiry into the mechanisms of innate fear and the development of novel therapeutics for anxiety and stress-related disorders.

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